5-Bromo-3-iodo-6-methyl-1h-indazole
Overview
Description
5-Bromo-3-iodo-6-methyl-1h-indazole (BIMI) is a heterocyclic organic compound that belongs to the class of indazoles. It is a versatile molecule with a wide range of applications in scientific research, including medicinal chemistry, organic synthesis, and drug development. BIMI has been extensively studied in recent years due to its potential as a therapeutic agent.
Scientific Research Applications
Cross-Coupling Reactions
"5-Bromo-3-iodo-6-methyl-1H-indazole" serves as a key substrate in palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions. These methodologies enable the sequential construction of complex indazole derivatives, which are explored for their potential as 5-HT receptor ligands, a class of compounds with significance in neuroscience research (Witulski et al., 2005).
Regiospecific Synthesis
The compound is employed in the regiospecific synthesis of indazole isomers, highlighting its versatility in organic chemistry for generating structurally diverse molecules. Such precision in chemical synthesis is crucial for the development of pharmaceuticals and materials science (Dandu et al., 2007).
Enzymatic Inhibition and Antioxidant Activity
Research has demonstrated that derivatives of "5-Bromo-3-iodo-6-methyl-1H-indazole" exhibit significant inhibitory effects against α-glucosidase, an enzyme relevant in diabetes management, alongside notable antioxidant activities. These findings underscore the compound's potential in therapeutic applications related to metabolic disorders and oxidative stress (Mphahlele et al., 2020).
Synthetic Methodologies
Innovative synthetic approaches have been developed to create SF5-substituted indazoles, utilizing "5-Bromo-3-iodo-6-methyl-1H-indazole" as a precursor. This research contributes to the expansion of the indazole compound library, offering potential new drugs and materials (Kanishchev & Dolbier, 2018).
Antibacterial Activity
Substituted indazoles derived from "5-Bromo-3-iodo-6-methyl-1H-indazole" have been explored for their antibacterial properties, presenting a promising avenue for the development of new antimicrobial agents (Brahmeshwari et al., 2014).
properties
IUPAC Name |
5-bromo-3-iodo-6-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWLIUKYARYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-6-methyl-1h-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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